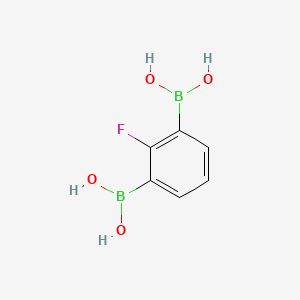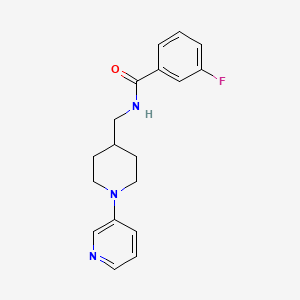
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide” is a compound that has generated considerable interest among scientists due to its unique chemical properties and potential applications in various fields of research and industry. It has been identified as a promising therapeutic target for treating estrogen-induced and triple-negative breast cancer .
Synthesis Analysis
The compound has been synthesized as part of a class of derivatives aimed at inhibiting JMJD6, a member of the JmjC domain-containing family . The synthesis and biological evaluation of these molecules have been discussed in various studies .Scientific Research Applications
Glucan Synthase Inhibitors : The compound has been explored in the context of inhibiting β-1,3-glucan synthase, showing significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).
Serotonin Receptor Ligands : It has been linked to serotoninergic receptors, showing high specificity and affinity. This indicates its potential application in neuroscience and pharmacology, particularly in relation to mood and mental health disorders (Fiorino et al., 2017).
Antinociceptive Activity : Some derivatives of this compound have been synthesized and evaluated for antinociceptive activity, showing more activity than aspirin in certain tests (Gokçe et al., 2001).
Structural and Electronic Properties in Anticonvulsants : The structural and electronic properties of similar compounds have been studied in relation to anticonvulsant drugs, providing insights into the molecular structure and pharmacodynamics (Georges et al., 1989).
mGlu5 Negative Allosteric Modulator Development : This compound has been developed as a novel mGlu5 negative allosteric modulator, showing potential as an alternative treatment for depression (David et al., 2017).
Antibacterial Agents : Studies on analogs of this compound have shown significant antibacterial activities, indicating its potential in developing new antibacterial drugs (Mu et al., 1989).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 : A series of picolinamide derivatives, including this compound, have been synthesized and shown inhibitory activities against 11β-HSD1, suggesting a role in metabolic and inflammatory diseases (Ryu et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-16-5-3-4-15(14-16)18-7-8-20(26-25-18)27-12-9-17(10-13-27)24-21(28)19-6-1-2-11-23-19/h1-8,11,14,17H,9-10,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADONPGAAUCWANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2437118.png)
![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2437120.png)


![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzenesulfonamide](/img/structure/B2437125.png)




![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)
![7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2437137.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)
![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)
